molecular formula C23H19N3O3 B12182473 N-(2-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

N-(2-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12182473
M. Wt: 385.4 g/mol
InChI Key: KWXQIIHWXFGQNR-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a phenyl group, and a methoxybenzyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with benzaldehyde to form the quinazoline core. This intermediate is then reacted with 2-methoxybenzyl chloride under basic conditions to introduce the methoxybenzyl group. The final step involves the acylation of the resulting compound with a suitable carboxylic acid derivative to form the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a hydroxylated quinazoline .

Scientific Research Applications

N-(2-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The methoxybenzyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its quinazoline core, which imparts distinct chemical and biological properties compared to other methoxybenzyl derivatives. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-oxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C23H19N3O3/c1-29-21-10-6-5-7-17(21)14-24-22(27)16-11-12-19-20(13-16)25-15-26(23(19)28)18-8-3-2-4-9-18/h2-13,15H,14H2,1H3,(H,24,27)

InChI Key

KWXQIIHWXFGQNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4

Origin of Product

United States

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